molecular formula C9H10FNO2 B2526745 Amino(3-fluoro-5-methylphenyl)acetic acid CAS No. 199327-34-9

Amino(3-fluoro-5-methylphenyl)acetic acid

Cat. No.: B2526745
CAS No.: 199327-34-9
M. Wt: 183.182
InChI Key: HTWWMRCQGUOKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino(3-fluoro-5-methylphenyl)acetic acid: is an organic compound that features a phenyl ring substituted with an amino group, a fluoro group, and a methyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino(3-fluoro-5-methylphenyl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-fluoro-5-methylphenylacetic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Amino(3-fluoro-5-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted phenylacetic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

Amino(3-fluoro-5-methylphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Amino(3-fluoro-5-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the fluoro group can enhance its binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    3-Fluoro-5-methylphenylacetic acid: Lacks the amino group, which may result in different reactivity and biological activity.

    Amino(3-chloro-5-methylphenyl)acetic acid: Substitution of the fluoro group with a chloro group can alter the compound’s electronic properties and reactivity.

    Amino(3-fluoro-5-ethylphenyl)acetic acid: The presence of an ethyl group instead of a methyl group can affect the compound’s steric and electronic characteristics.

Uniqueness: Amino(3-fluoro-5-methylphenyl)acetic acid is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.

Properties

IUPAC Name

2-amino-2-(3-fluoro-5-methylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWWMRCQGUOKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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